molecular formula C11H8ClNO2 B12960819 2-Chloro-1-(5-phenylisoxazol-3-yl)ethan-1-one

2-Chloro-1-(5-phenylisoxazol-3-yl)ethan-1-one

Cat. No.: B12960819
M. Wt: 221.64 g/mol
InChI Key: BRMAWNCXWHJFNR-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-phenylisoxazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-phenylisoxazol-3-yl)ethan-1-one typically involves the formation of the isoxazole ring followed by the introduction of the chloroacetyl group. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as chloramine-T. The resulting isoxazole can then be reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-phenylisoxazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted isoxazoles with various functional groups.

    Oxidation: Isoxazole carboxylic acids or ketones.

    Reduction: Isoxazole alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-phenylisoxazol-3-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. The isoxazole ring can interact with amino acid residues through hydrogen bonding and hydrophobic interactions, leading to changes in enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Phenylisoxazol-5-yl)ethanol
  • 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

2-Chloro-1-(5-phenylisoxazol-3-yl)ethan-1-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-1-(5-phenyl-1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C11H8ClNO2/c12-7-10(14)9-6-11(15-13-9)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

BRMAWNCXWHJFNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)CCl

Origin of Product

United States

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